molecular formula C20H28O3 B1252983 20-Deoxocarnosol

20-Deoxocarnosol

Cat. No.: B1252983
M. Wt: 316.4 g/mol
InChI Key: XCVWKCGUFCXDHN-AUSJPIAWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

20-Deoxocarnosol is a natural product found in Salvia columbariae, Salvia pachyphylla, and Plectranthus barbatus with data available.

Scientific Research Applications

Antioxidant Capacity

20-Deoxocarnosol has been identified for its antioxidant activity. In a study analyzing the antioxidant capacity of phenolic abietanes from Sphacele Salviae, this compound was tested and displayed significant antioxidant levels, outperforming BHT under similar conditions (Escuder et al., 2002).

Role in Synthesis of Other Compounds

It also plays a role as a biogenetic precursor in the synthesis of other compounds. In the study of spirocyclic diterpenoids from Salvia deserta, this compound was isolated and identified as a precursor to other complex structures (Zheng et al., 2020).

Cytotoxicity in Cancer Research

This compound's cytotoxicity against cancer cell lines has been evaluated. The compound was tested among other diterpenoids isolated from Cephalotaxus lanceolata, contributing to the research on natural compounds with potential cancer-fighting properties (Chen et al., 2017).

Antiprotozoal Activity

The antiprotozoal activity of this compound was assessed, where it was tested against pathogens like Plasmodium falciparum and Trypanosoma brucei. This research indicates its potential use in treating diseases caused by these pathogens (Mothana et al., 2014).

Potential in Nematode Resistance

This compound might also play a role in plant defense mechanisms. A study explored its defensive role against plant-parasitic nematodes, suggesting its utility in agricultural settings to protect crops from nematode infestations (Soriano et al., 2004).

Cytotoxic Activity in Herbal Medicine

In herbal medicine research, the compound has been isolated from plants like Salvia pachyphylla and evaluated for its cytotoxic activity against human cancer cell lines, further contributing to its potential in cancer treatment (Guerrero et al., 2006).

Properties

Molecular Formula

C20H28O3

Molecular Weight

316.4 g/mol

IUPAC Name

(1R,8S,10S)-11,11-dimethyl-5-propan-2-yl-16-oxatetracyclo[6.6.2.01,10.02,7]hexadeca-2,4,6-triene-3,4-diol

InChI

InChI=1S/C20H28O3/c1-11(2)12-8-13-14-9-15-19(3,4)6-5-7-20(15,10-23-14)16(13)18(22)17(12)21/h8,11,14-15,21-22H,5-7,9-10H2,1-4H3/t14-,15-,20+/m0/s1

InChI Key

XCVWKCGUFCXDHN-AUSJPIAWSA-N

Isomeric SMILES

CC(C)C1=C(C(=C2C(=C1)[C@@H]3C[C@@H]4[C@@]2(CCCC4(C)C)CO3)O)O

SMILES

CC(C)C1=C(C(=C2C(=C1)C3CC4C2(CCCC4(C)C)CO3)O)O

Canonical SMILES

CC(C)C1=C(C(=C2C(=C1)C3CC4C2(CCCC4(C)C)CO3)O)O

Synonyms

20-deoxocarnosol

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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